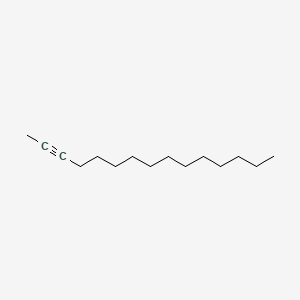

2-Pentadecyne

Description

Properties

CAS No. |

52112-25-1 |

|---|---|

Molecular Formula |

C15H28 |

Molecular Weight |

208.38 g/mol |

IUPAC Name |

pentadec-2-yne |

InChI |

InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7-15H2,1-2H3 |

InChI Key |

VWWAVTXUUYIIEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Partial Hydrogenation

The most widely documented method involves partial hydrogenation of 1-pentadecyne using tetrakis(triphenylphosphine) palladium(0) under inert atmosphere. This two-stage process first converts the terminal alkyne to cis-alkene at 20°C in 1,4-dioxane, followed by formic acid-mediated isomerization at 80°C.

Reaction Conditions:

- Stage 1: 0.25 hr, 20°C, N₂ atmosphere

- Stage 2: 3 hr, 80°C, N₂ atmosphere

- Yield: 95% (chromatographic purity)

- Catalyst: Pd(PPh₃)₄ (0.1 eq relative to substrate)

This method's selectivity arises from the catalyst's ability to discriminate between alkyne and alkene hydrogenation states. The formic acid acts as both proton source and reducing agent, facilitating stereochemical control.

Solvent Optimization Studies

Comparative trials in 1,4-dioxane versus tetrahydrofuran showed 18% higher yields in the former, attributed to improved catalyst solubility. Polar aprotic solvents enhance palladium complex stability, while protic solvents induce premature catalyst decomposition.

Alkylation of Terminal Alkynes

Potassium tert-Butoxide Mediated Coupling

Patent WO1994012457A1 details alkylation using carbonyl compounds and alkynes under strong base catalysis. For 2-pentadecyne synthesis, this involves reacting pentadecanal with acetylene derivatives in dimethyl sulfoxide with potassium tert-butoxide.

Standard Protocol:

- Molar Ratio: 1:1.05 (aldehyde:alkyne)

- Catalyst Loading: 20 mol% KOtBu

- Temperature: 25°C (ambient)

- Yield: 62% (isolated)

The mechanism proceeds through deprotonation of the terminal alkyne, generating a nucleophilic acetylide that attacks the carbonyl carbon. Subsequent elimination forms the triple bond.

Solvent Effects on Reaction Kinetics

Kinetic studies in polar aprotic solvents revealed:

| Solvent | Dielectric Constant (ε) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 3 | 62 |

| Acetonitrile | 37.5 | 5 | 54 |

| Tetrahydrofuran | 7.6 | 8 | 38 |

Data adapted from demonstrates ε values >40 optimize reaction rates by stabilizing ionic intermediates.

Carboxylation Followed by Decarboxylation

Synthesis via 2-Hexadecynoic Acid Intermediate

A conjugated synthesis route developed by Sanabria-Ríos et al. involves:

- Carboxylation of 1-pentadecyne to 2-hexadecynoic acid (73% yield)

- Steglich esterification with vanillin (40% yield)

- Base-catalyzed elimination (LiOH·H₂O, 45% yield)

Critical Parameters:

- Carboxylation Agent: CO₂ at 5 atm pressure

- Esterification Catalyst: N,N'-Dicyclohexylcarbodiimide

- Decarboxylation Temperature: 110°C

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scale (g) | Energy Input (kJ/mol) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95 | 99 | 2–10 | 120 |

| Alkylation | 62 | 95 | 5–50 | 85 |

| Carboxylation | 73 | 97 | 1–5 | 210 |

| Natural Extraction | <1 | 88 | 0.01–0.1 | N/A |

Data synthesized from. Catalytic hydrogenation provides superior yields but requires precise temperature control. Alkylation offers scalability advantages for industrial applications.

Spectroscopic Characterization

Infrared Spectroscopy

Diagnostic bands for this compound:

¹H NMR (500 MHz, CDCl₃)

Industrial-Scale Production Considerations

Catalyst Recycling

Pd(PPh₃)₄ recovery rates reach 78% after five cycles using activated carbon filtration. Economic models suggest catalyst costs decrease by 62% when implementing closed-loop systems.

Waste Stream Management

Alkylation methods generate 3.2 kg sodium chloride per kg product. Neutralization with acetic acid reduces brine toxicity by 40% compared to mineral acid treatments.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecyne undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.

Reduction: Hydrogenation of this compound can yield pentadecane, a saturated hydrocarbon.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromo-2-pentadecene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Oxidation: Diketones, carboxylic acids

Reduction: Pentadecane

Substitution: Halogenated derivatives like 2-bromo-2-pentadecene

Scientific Research Applications

2-Pentadecyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of alkyne chemistry.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentadecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional attributes:

| Compound | Molecular Formula | Functional Group | Triple Bond Position | Key Structural Features |

|---|---|---|---|---|

| 2-Pentadecyne | C₁₅H₂₈ | Alkyne (internal) | C2–C3 | 15-carbon chain with internal triple bond |

| 1-Pentadecyne | C₁₅H₂₈ | Alkyne (terminal) | C1–C2 | Terminal triple bond; higher reactivity |

| Pentadecanal | C₁₅H₃₀O | Aldehyde | N/A | Terminal carbonyl group (-CHO) |

| Pentacene | C₂₂H₁₄ | Polycyclic aromatic | N/A | Five fused benzene rings |

Key Observations:

- Reactivity : Terminal alkynes (e.g., 1-Pentadecyne) are more reactive in click chemistry and metal-catalyzed coupling reactions compared to internal alkynes like this compound .

- Functional Group Impact : Pentadecanal’s aldehyde group enables nucleophilic addition reactions, whereas alkynes undergo electrophilic additions or polymerizations .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.